1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYSZGDWCLIPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Fluorophenyl 1h 1,2,3,4 Tetrazole and Analogous Derivatives
Classical and Established Synthesis Routes
Traditional methods for synthesizing the tetrazole ring are well-documented and form the foundation of tetrazole chemistry. These routes often involve multi-step processes and the use of fundamental chemical reactions that have been refined over decades.
[2+3] Cycloaddition Reactions (e.g., Nitriles and Azides)
The [2+3] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is the most common and direct method for synthesizing the tetrazole ring. nih.govresearchgate.net This reaction typically involves the combination of a nitrile (-C≡N) with an azide (N3-). nih.govresearchgate.net For the synthesis of 5-substituted 1H-tetrazoles, an organic nitrile is reacted with an azide source, often sodium azide in the presence of a proton source to generate hydrazoic acid in situ. researchgate.net
The synthesis of 1-substituted tetrazoles can be achieved through a "click" reaction involving azides and isocyanides. nih.gov A variety of catalysts, including zinc salts, aluminum chloride, and various transition metals, have been employed to facilitate this cycloaddition, improving yields and reaction conditions. nih.gov For aryl nitriles, the reaction with sodium azide can be catalyzed by systems like silica sulfuric acid, leading to high yields of the corresponding 5-aryl-1H-tetrazoles. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Organic Nitrile | Sodium Azide | Proton source (e.g., NH4Cl), DMF, heat | 5-Substituted 1H-tetrazole |
| Isocyanide | Trimethylsilyl azide | Methanol, room temperature | 1-Substituted 1H-tetrazole |
| Aryl Nitrile | Sodium Azide | Silica Sulfuric Acid, DMF | 5-Aryl-1H-tetrazole |
| Aryl Amine | Triethyl orthoformate, Sodium Azide | Yb(OTf)3 | 1-Aryl-1H-tetrazole |
Multi-Step Approaches Utilizing Specific Precursors
Multi-step syntheses allow for the construction of complex tetrazole derivatives from various starting materials. These approaches provide flexibility in introducing different functional groups onto the tetrazole scaffold. For instance, 1,5-disubstituted tetrazoles, which are bioisosteres of the cis-amide bond, are often synthesized via multi-step reactions. nih.gov
One common multi-step route involves the initial formation of an imine from a primary amine and an aldehyde, followed by a reaction with an azide source. The Ugi-azide three-component reaction (UA-3CR) is an efficient method for producing enantiopure 1,5-disubstituted tetrazoles from a chiral imine, an isocyanide, and trimethylsilyl azide. nih.gov Another approach involves the synthesis of tetrazole derivatives from aminotetrazole, which serves as a versatile starting material for Sandmeyer-type diazotization and subsequent substitution reactions. ntnu.no However, these processes can be hazardous due to the formation of unstable diazonium intermediates. ntnu.no
A multi-stage synthesis has been reported for biphenyl tetrazole derivatives, starting from piperidine-4-carboxylic acid and involving intermediates like biphenyl trityl tetrazole isonipecotic acid methyl ester. researchgate.net Such complex routes are crucial for building the intricate molecules often required in pharmaceutical research.
Transition from Amide Precursors
The conversion of amides into tetrazoles provides a valuable synthetic pathway, particularly for 1,5-disubstituted tetrazoles. rug.nl This transformation typically involves the activation of the amide oxygen, followed by cyclization with an azide source. acs.orgorganic-chemistry.org
A novel method utilizes diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate, which act as both an activator for the amide and the source of the azide. acs.orgorganic-chemistry.org This one-step process avoids the need for toxic or explosive reagents and is applicable to a wide range of amides, converting them into the corresponding tetrazoles in good yields. acs.orgorganic-chemistry.org The reaction mechanism proceeds through the formation of an imidate ester intermediate, followed by elimination and azide attack to form the tetrazole ring. organic-chemistry.org
Other reagents used for this conversion include combinations like SiCl4/NaN3 or PCl5 followed by an azide source, though these methods can require harsh, anhydrous conditions and long reaction times. rug.nl The development of milder and more efficient reagents like DPPA represents a significant advancement in this area. acs.orgorganic-chemistry.org
| Amide Type | Reagent System | Key Features | Product Type |
| Various Amides | Diphenyl phosphorazidate (DPPA) | Single step, avoids toxic reagents, good yields | 1,5-Disubstituted and 5-Substituted 1H-tetrazoles |
| Various Amides | SiCl4/NaN3 | Requires anhydrous conditions, long reaction times | 1,5-Disubstituted tetrazoles |
| Amides | PCl5/N2H4/N2O4 | Multi-step, uses hazardous reagents | 1,5-Disubstituted tetrazoles |
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. For tetrazole synthesis, this has led to the exploration of novel catalytic systems and energy sources to improve reaction rates and yields while minimizing waste.
Catalyzed Reaction Systems (e.g., Cobalt-Nickel Catalysis)
Catalysis plays a crucial role in advancing tetrazole synthesis. A variety of transition metal catalysts have been shown to effectively promote the [3+2] cycloaddition of nitriles and azides. nih.gov Cobalt-based catalysts, in particular, have emerged as promising options due to their high efficiency and favorable environmental profile compared to heavier metals like palladium. acs.org
A heterogeneous nanocatalyst consisting of cobalt-nickel on magnetic mesoporous hollow spheres has been developed for the efficient synthesis of tetrazoles. researchgate.net This catalyst demonstrates high activity, achieving excellent yields in short reaction times under mild conditions, and can be easily recovered and reused. researchgate.net Similarly, cobalt(II) complexes with tetradentate ligands have been successfully used for the homogeneous catalysis of the [3+2] cycloaddition, providing near-quantitative yields. acs.orgnih.gov Mechanistic studies suggest the reaction proceeds through the formation of an intermediate cobalt-diazido complex. acs.orgnih.gov Other cobalt catalysts, such as those supported on boehmite nanoparticles or zeolites, also show high activity and reusability. acs.orgnih.gov
| Catalyst System | Reaction Type | Advantages |
| Cobalt-Nickel on Magnetic Spheres | [2+3] Cycloaddition | Heterogeneous, high yield, short reaction time, reusable |
| Cobalt(II) Complex (homogeneous) | [2+3] Cycloaddition | High activity, mild conditions, near-quantitative yields |
| Cobalt on Boehmite Nanoparticles | [2+3] Cycloaddition | Heterogeneous, stable, reusable |
| CoY Zeolite | [2+3] Cycloaddition | Heterogeneous, cost-effective, reusable, milder conditions |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates and improving yields, often under solvent-free or green solvent conditions. researchgate.netnih.gov The synthesis of tetrazoles has significantly benefited from this technology. thieme-connect.com
Microwave-assisted protocols have been successfully applied to the [2+3] cycloaddition of nitriles and sodium azide, drastically reducing reaction times from hours to minutes. organic-chemistry.orgscielo.org.mx For example, the conversion of aryl nitriles into the corresponding tetrazoles can be accomplished with high efficiency using flash heating under microwave irradiation. organic-chemistry.org This method is not only faster but also often leads to cleaner reactions and simpler workup procedures. njtech.edu.cn
The synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles has been achieved using a microwave-assisted continuous operation process for the key intermediate, ethyl 1-aryl-1H-tetrazole-5-carboxylate. tandfonline.com This highlights the scalability and efficiency of microwave technology in producing complex tetrazole derivatives. tandfonline.com The benefits of microwave-assisted synthesis, such as enhanced reaction rates, higher yields, and greater selectivity, align with the principles of green chemistry. nih.gov
| Synthetic Route | Heating Method | Reaction Time | Yield |
| 4-(1H-tetrazol-5-yl)benzaldehyde + 2-hydroxy acetophenone | Conventional | 10-14 hours | 61-68% |
| 4-(1H-tetrazol-5-yl)benzaldehyde + 2-hydroxy acetophenone | Microwave | 9-12 minutes | 79-83% |
| Aryl Halide to Aryl Tetrazole (One-Pot) | Microwave | Minutes | High |
| N-substituted-2-[(...)]propenamide synthesis | Conventional | Several hours | - |
| N-substituted-2-[(...)]propenamide synthesis | Microwave | 33-90 seconds | 82% |
Exploration of Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole and its derivatives aims to reduce the environmental impact of chemical processes. Key areas of exploration include the use of eco-friendly catalysts, alternative reaction media, and energy-efficient reaction conditions.
One prominent green approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. For the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles, various solid catalysts have been investigated. For instance, Natrolite zeolite, a natural and reusable heterogeneous catalyst, has been effectively employed in the solvent-free synthesis of these compounds, offering high yields and a simple workup procedure rsc.org. The catalyst's reusability without significant loss of activity is a key advantage of this method.
Nanomaterials have also emerged as highly efficient catalysts in green synthesis. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. Copper catalysts immobilized on magnetic nanoparticles have been utilized for the synthesis of 1-substituted 1H-tetrazoles, demonstrating the potential for efficient and recyclable catalytic systems nanomaterchem.com. Another innovative approach involves the use of an Ag/sodium borosilicate nanocomposite, synthesized using plant extracts as reducing and stabilizing agents, for the solvent-free production of 1-substituted tetrazoles acs.org. This method not only avoids hazardous reagents but also promotes the use of renewable resources.
The choice of solvent is another critical aspect of green synthesis. The ideal green solvent should be non-toxic, readily available, and recyclable. While polar aprotic solvents like DMF and DMSO have been traditionally used for tetrazole synthesis, their high boiling points and miscibility with water can complicate product isolation researchgate.net. Research has therefore focused on alternative, more environmentally benign solvent systems.
Furthermore, multicomponent reactions (MCRs) represent a cornerstone of green chemistry by combining multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. The Ugi tetrazole four-component reaction (UT-4CR) is a well-established MCR for the synthesis of α-aminomethyl tetrazoles acs.org.
Optimization of Reaction Conditions for Regioselectivity and Yields
Achieving high yields and controlling regioselectivity are paramount in the synthesis of this compound. The formation of the isomeric 2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole is a common side reaction, and reaction conditions must be carefully optimized to favor the desired 1-substituted product.
The choice of catalyst plays a crucial role in both yield and regioselectivity. Lewis acids are often employed to activate the nitrile precursor towards cycloaddition with an azide. Studies on the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles have explored a range of catalysts, including Yb(OTf)₃, which has been shown to effectively catalyze the reaction between amines, triethyl orthoformate, and sodium azide to give good yields of the desired products organic-chemistry.org. The optimization of catalyst loading is also critical; for example, in the synthesis of 5-phenyl-1H-tetrazole using CuO nanoparticles, increasing the catalyst loading beyond a certain point did not significantly improve the yield researchgate.net.
Solvent polarity and temperature are also key parameters to be optimized. The synthesis of 5-phenyl-1H-tetrazole was found to be highly dependent on the solvent, with high boiling point polar solvents like DMF and DMSO showing moderate conversion, while non-polar solvents like toluene were ineffective researchgate.net. Temperature control is also vital; a temperature-controlled divergent synthesis approach has been demonstrated for pyrazoles, highlighting the potential for temperature to influence reaction outcomes in heterocyclic synthesis nih.gov.
The reaction time is another factor that needs to be optimized to ensure complete conversion while minimizing the formation of byproducts. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of 5-substituted 1H-tetrazoles researchgate.net.
Table 1: Optimization of Reaction Conditions for the Synthesis of 1-Aryl-1H-1,2,3,4-Tetrazoles (Analogous Derivatives)
| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Yb(OTf)₃ | Toluene | 110 | 10 | 85 | organic-chemistry.org |
| 2 | 4-Chloroaniline | Natrolite Zeolite | Solvent-free | 120 | 2 | 92 | rsc.org |
| 3 | 4-Methoxyaniline | Ag/SBN | Solvent-free | 120 | 3 | 94 | acs.org |
| 4 | 4-Nitroaniline | Fe₃O₄@SiO₂/Salen-Cu(II) | Solvent-free | 100 | 5 | 88 | nanomaterchem.com |
| 5 | 4-Fluoroaniline | Hypothetical | Optimized Green Solvent | Optimized | Optimized | High | - |
This table is a representation of data for analogous derivatives to illustrate the impact of different reaction conditions. Data for 4-fluoroaniline is hypothetical and represents a target for optimization based on these findings.
Scale-Up Considerations for Laboratory to Industrial Research Transition
The transition of a synthetic route from a laboratory scale to an industrial process presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and economically viable large-scale production.
One of the primary concerns in scaling up tetrazole synthesis is the use of azides, which can be explosive. The development of safer azide surrogates or in-situ generation methods is crucial for industrial applications. Continuous flow chemistry offers a promising solution to mitigate the risks associated with hazardous reagents and exothermic reactions. By performing the reaction in a microreactor, only small amounts of reactants are present in the reaction zone at any given time, significantly improving the safety profile. This technology also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity.
The choice of catalyst for large-scale synthesis is another critical decision. While many efficient catalysts have been developed at the laboratory scale, their cost, stability, and ease of separation and regeneration become major considerations for industrial production. Heterogeneous catalysts are generally preferred for scale-up due to their straightforward separation from the product stream, which simplifies the purification process and reduces waste. The robustness and lifecycle of the catalyst are also important economic factors.
Solvent selection for industrial processes is driven by factors such as cost, safety (flammability), environmental impact, and ease of recovery. The use of greener solvents or solvent-free conditions, as explored in the green chemistry section, is highly desirable for industrial applications.
Process optimization for scale-up also involves minimizing the number of unit operations. One-pot syntheses and multicomponent reactions are advantageous in this regard as they reduce the need for intermediate isolation and purification steps, leading to a more streamlined and cost-effective process.
Finally, a thorough understanding of the reaction kinetics and thermodynamics is essential for successful scale-up. This knowledge allows for the development of robust and predictable processes that can be consistently operated to produce the desired product with high quality and yield.
Advanced Structural Elucidation and Spectroscopic Characterization of 1 4 Fluorophenyl 1h 1,2,3,4 Tetrazole
Single Crystal X-ray Diffraction (SCXRD) Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the foundational data needed to analyze the molecular and supramolecular features of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole.
Analysis of Molecular Conformation and Non-Planarity
A solved crystal structure would reveal the molecule's conformation. Key parameters, such as the dihedral angle between the plane of the fluorophenyl ring and the tetrazole ring, would be determined. In related structures, such as 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, this angle is reported to be 17.2 (2)°. nih.gov Such a non-planar conformation is common in 1-aryl-tetrazoles and arises from the steric interactions between the rings. Precise bond lengths and angles within the tetrazole and fluorophenyl moieties would also be elucidated, confirming the hybridisation and electronic distribution within the molecule.
Intermolecular Interactions and Crystal Packing Analysis
The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a variety of non-covalent intermolecular forces.
π-π Stacking Interactions
Aromatic systems like the phenyl and tetrazole rings can engage in π-π stacking interactions. acs.org Analysis of the crystal packing would determine if such interactions are present, and if so, their specific geometry (e.g., parallel-displaced or T-shaped) and key parameters like the centroid-to-centroid distance between interacting rings. These interactions play a significant role in the thermodynamic stability of the crystal lattice.
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. Discovering and characterizing polymorphism for this compound would require obtaining single crystals under various crystallization conditions and analyzing each resulting form by SCXRD. nih.gov Currently, no polymorphs have been reported for this compound in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the protons and carbons of the 4-fluorophenyl and tetrazole moieties. Based on data from analogous 1-aryl-1H-tetrazoles, the anticipated chemical shifts and coupling constants can be predicted. rsc.org
The proton NMR (¹H NMR) spectrum is anticipated to show a singlet for the tetrazole proton (H-5) in the downfield region, typically around δ 8.0-9.0 ppm. The protons of the 4-fluorophenyl group will present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the fluorine atom (H-2' and H-6') will be influenced by the fluorine's electron-withdrawing nature and will likely resonate at a different chemical shift than the protons meta to the fluorine (H-3' and H-5'). The coupling between these aromatic protons (³JHH) is typically in the range of 7-9 Hz. Furthermore, coupling to the fluorine atom will result in additional splitting of these signals.
The carbon NMR (¹³C NMR) spectrum will display distinct signals for each carbon atom in the molecule. The tetrazole carbon (C-5) is expected to appear in the region of δ 140-150 ppm. The carbons of the 4-fluorophenyl ring will show characteristic shifts, with the carbon directly attached to the fluorine (C-4') exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| H-5 | 8.5 - 9.5 (s) | - | - |
| H-2', H-6' | 7.7 - 7.9 (dd) | - | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 |
| H-3', H-5' | 7.2 - 7.4 (dd) | - | ³JHH ≈ 8-9, ³JHF ≈ 8-9 |
| C-5 | - | 140 - 150 | - |
| C-1' | - | 130 - 135 | ³JCF ≈ 3-4 |
| C-2', C-6' | - | 120 - 125 | ²JCF ≈ 8-10 |
| C-3', C-5' | - | 115 - 120 | ³JCF ≈ 20-25 |
| C-4' | - | 160 - 165 | ¹JCF ≈ 240-250 |
Note: These are predicted values based on known spectroscopic data of similar compounds and may vary from experimental results.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the ortho and meta protons of the fluorophenyl ring, confirming their adjacent relationship. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the tetrazole proton (H-5) and the tetrazole carbon (C-5), as well as correlations between each aromatic proton and its directly attached carbon atom. youtube.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. The HMBC spectrum is crucial for establishing the connectivity between the fluorophenyl ring and the tetrazole ring. For instance, correlations would be expected between the ortho protons of the phenyl ring (H-2' and H-6') and the tetrazole carbon (C-5), and between the tetrazole proton (H-5) and the ipso-carbon of the phenyl ring (C-1'). youtube.comsdsu.edu
Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, confirming the proposed atomic connections.
The bond between the fluorophenyl ring and the tetrazole ring has a degree of rotational freedom. If this rotation is hindered, it can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent. Dynamic NMR (DNMR) is a technique used to study the energetics of such conformational exchange processes. researchgate.netresearchgate.net
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for non-equivalent conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, time-averaged signal. By analyzing the coalescence temperature and the chemical shift difference between the exchanging signals, the rotational energy barrier (ΔG‡) can be calculated. nih.gov For N-aryl heterocycles, these barriers are typically in the range of 10-20 kcal/mol. researchgate.net While no specific DNMR studies on this compound are reported, the principles of this technique would be applicable to investigate the rotational dynamics around the C-N bond.
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of a molecule and is an excellent tool for identifying the presence of specific functional groups. The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands. pnrjournal.comrsc.orgresearchgate.net
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=C aromatic stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region.
Tetrazole ring vibrations: The tetrazole ring has a set of characteristic stretching and bending vibrations. These are often observed in the regions of 1620-1680 cm⁻¹ (C=N stretching) and 1200-900 cm⁻¹. pnrjournal.comresearchgate.net
C-F stretching: The strong carbon-fluorine bond will exhibit a characteristic stretching vibration, typically in the range of 1250-1000 cm⁻¹.
Aromatic C-H out-of-plane bending: The substitution pattern of the benzene ring can be inferred from the out-of-plane C-H bending vibrations, which for a para-substituted ring, typically appear as a strong band around 850-800 cm⁻¹.
Interactive Data Table: Expected FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=N stretch (tetrazole) | 1620 - 1680 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-F stretch | 1250 - 1000 |
| Tetrazole ring vibrations | 1200 - 900 |
| Aromatic C-H out-of-plane bend | 850 - 800 |
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition of a molecule.
The molecular formula of this compound is C₇H₅FN₄. The theoretical monoisotopic mass can be calculated with high precision. Using ESI-MS in positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov The high-resolution measurement of the m/z of these ions allows for the confirmation of the elemental formula with a high degree of confidence.
The fragmentation of 1-aryl-1H-tetrazoles under mass spectrometric conditions can provide further structural information. Common fragmentation pathways for tetrazoles include the loss of a molecule of nitrogen (N₂). mdpi.comlifesciencesite.com For this compound, the fragmentation in the positive ion mode might involve the initial loss of N₂ from the protonated molecule, followed by further fragmentation of the resulting 4-fluorophenylnitrenium ion.
Interactive Data Table: Calculated Exact Masses
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M] | C₇H₅FN₄ | 176.0502 |
| [M+H]⁺ | C₇H₆FN₄⁺ | 177.0579 |
| [M+Na]⁺ | C₇H₅FN₄Na⁺ | 199.0399 |
| [M+K]⁺ | C₇H₅FN₄K⁺ | 214.0138 |
Fragmentation Pathway Elucidation
The structural integrity of this compound under mass spectrometry conditions provides critical insights into its stability and the relative strengths of its chemical bonds. Upon electron ionization (EI), the molecule undergoes a series of fragmentation events, leading to a characteristic mass spectrum. While specific fragmentation studies on this compound are not extensively documented, the fragmentation pattern can be reliably inferred from the analysis of closely related 1-aryl-1H-tetrazoles.
The primary fragmentation of 1-aryl-1H-tetrazoles is dictated by the tetrazole ring, which is prone to the elimination of molecular nitrogen (N₂), a highly stable neutral molecule. This initial loss is a common feature for many tetrazole derivatives. lifesciencesite.comnih.gov
A plausible fragmentation pathway for this compound is initiated by the formation of the molecular ion [M]⁺•. This is followed by the retro [2+3] cycloaddition reaction, leading to the expulsion of a nitrogen molecule (N₂) and the formation of a 4-fluorophenyl azide radical cation. Alternatively, the tetrazole ring can cleave to release a molecule of nitrogen, which is a common fragmentation pattern for tetrazoles. lifesciencesite.com
Subsequent fragmentation events can involve the 4-fluorophenyl azide radical cation, which may lose another molecule of nitrogen to yield the 4-fluorophenyl nitrene cation. Further fragmentation of the aromatic ring can also occur. The fragmentation is influenced by the electronic nature of the substituent on the phenyl ring. nih.gov The electron-withdrawing fluorine atom can influence the charge distribution and stability of the resulting fragments. nih.gov
A proposed fragmentation pathway is detailed in the table below, based on the principles of mass spectrometry and data from related compounds.
| Fragment Ion | m/z (mass/charge ratio) | Proposed Structure | Notes |
| [C₇H₅FN₄]⁺• | 178 | Molecular Ion | The intact molecule with a single positive charge. |
| [C₇H₅FN]⁺• | 121 | 4-fluorophenylnitrene cation | Formed by the loss of N₂ from the molecular ion. |
| [C₆H₄F]⁺ | 95 | 4-fluorophenyl cation | Arises from the fragmentation of the 4-fluorophenyl azide intermediate. |
| [C₅H₄]⁺ | 64 | Resulting from the loss of HCN from the 4-fluorophenyl cation. |
Computational and Theoretical Investigations of 1 4 Fluorophenyl 1h 1,2,3,4 Tetrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with appropriate basis sets (e.g., 6-311++G(d,p)) can provide highly accurate predictions of molecular properties. researchgate.net
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A small energy gap signifies that a molecule requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. aimspress.comnih.gov
For phenyl-tetrazole derivatives, DFT calculations typically show that the HOMO is distributed over the phenyl ring and the nitrogen atoms of the tetrazole ring, while the LUMO is primarily localized on the tetrazole ring system. This distribution indicates that charge transfer interactions are likely to occur from the phenyl ring towards the tetrazole moiety.
While specific DFT calculations for 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole are not extensively published, a comprehensive study on the closely related compound 5-(4-chlorophenyl)-1H-tetrazole provides analogous data. researchgate.net The calculations performed at the B3LYP/6-311++G(d,p) level of theory yield HOMO and LUMO energies that allow for the determination of the energy gap and other reactivity parameters. researchgate.net The presence of the electronegative fluorine atom in the target compound is expected to lower the energies of both the HOMO and LUMO orbitals compared to an unsubstituted phenyltetrazole.
| Parameter | Representative Value (eV) | Significance |
| EHOMO | ~ -7.0 to -9.0 | Electron-donating ability |
| ELUMO | ~ -1.0 to -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 5.0 to 7.0 | Chemical Reactivity / Stability |
Note: The values are estimates based on typical DFT calculations for similar aromatic heterocyclic compounds. A smaller gap implies higher reactivity.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the rotational freedom around the C-N bond connecting the phenyl ring and the tetrazole ring.
Experimental crystal structure data from analogous compounds, such as 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole, reveal that the molecule is non-planar. nih.gov In the solid state, the tetrazole and benzene (B151609) rings are twisted relative to each other, with reported dihedral angles of 12.9° and 39.8° for two independent molecules in the asymmetric unit. nih.gov Similarly, studies on 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione also show a significant dihedral angle of 59.94° between the rings. nih.goviucr.org
DFT-based geometry optimization for this compound would be expected to confirm this non-planar conformation. The calculations would predict the precise bond lengths, bond angles, and the dihedral angle that defines the rotational orientation of the two rings. This twisting is a result of minimizing steric hindrance between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the tetrazole ring.
| Geometric Parameter | Expected Optimized Value | Basis of Expectation |
| C-F Bond Length | ~ 1.35 Å | Typical for fluorobenzene |
| N=N Bond Length (Tetrazole) | ~ 1.29 Å | Crystal data from analogs nih.gov |
| C-N (Inter-ring) Bond Length | ~ 1.44 Å | Crystal data from analogs nih.gov |
| Dihedral Angle (Phenyl-Tetrazole) | 20° - 50° | Minimization of steric strain nih.gov |
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies of the fundamental vibrational modes of a molecule. researchgate.netscispace.com These calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and basis set limitations. mdpi.com
For this compound, key vibrational modes would include:
C-H stretching from the aromatic phenyl ring (typically > 3000 cm⁻¹).
C=C stretching within the phenyl ring (around 1450-1600 cm⁻¹).
Tetrazole ring stretching and breathing modes (N=N, C=N stretches) are characteristic and typically found in the 1000-1500 cm⁻¹ region. researchgate.net
C-F stretching , which is a strong absorption typically seen around 1200-1250 cm⁻¹.
Out-of-plane bending modes for the substituted phenyl ring.
Computational studies on the parent tetrazole molecule have successfully assigned its fundamental vibrational frequencies using DFT, providing a solid foundation for analyzing more complex derivatives. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the phenyl ring. |
| Phenyl Ring C=C Stretch | 1450 - 1600 | In-plane stretching of the aromatic carbon backbone. |
| Tetrazole Ring Stretch | 1000 - 1500 | Coupled N=N and C=N stretching vibrations. |
| C-F Stretch | 1200 - 1250 | Stretching of the carbon-fluorine bond. |
| Ring-N Stretch | 1250 - 1350 | Stretching of the bond connecting the two rings. |
Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of reactivity descriptors that offer a more nuanced view of chemical behavior. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool that visualizes the charge distribution on the molecule's surface. researchgate.net It identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential concentrated around the nitrogen atoms of the tetrazole ring, indicating these are the primary sites for electrophilic interaction and hydrogen bonding. researchgate.net The hydrogen atoms of the phenyl ring would exhibit positive potential.
Other global reactivity descriptors, derived from HOMO and LUMO energies, include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.comnih.gov These indices quantify the molecule's resistance to charge transfer and its propensity to accept electrons.
Local reactivity can be predicted using Fukui functions, which identify the atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. irjweb.com This analysis provides a site-specific map of reactivity that complements the broader picture provided by the MEP.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or a biological receptor). mdpi.com
For this compound, MD simulations could be employed to:
Explore its conformational landscape in solution, observing the rotation around the C-N bond and the distribution of dihedral angles over time.
Analyze its solvation structure, determining how water or other solvent molecules arrange around the polar tetrazole ring and the hydrophobic fluorophenyl group.
If the molecule is being studied as a potential ligand, MD simulations can model its binding to a target protein, assessing the stability of the complex and identifying key intermolecular interactions. mdpi.commdpi.com
Simulations on similar heterocyclic compounds have been used to verify thermodynamic stability at target sites and to understand interaction mechanisms that are crucial for applications like drug design. mdpi.comresearchgate.net
Reaction Mechanism Predictions and Transition State Analysis
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the barrier to the reaction. uc.pt
For reactions involving this compound, such as photochemical ring cleavage or electrophilic substitution, DFT can be used to:
Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
Analyze the geometry of the transition state to understand the bond-breaking and bond-forming processes.
Validate experimentally proposed mechanisms or predict new reaction pathways.
A theoretical study on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one successfully used DFT to characterize the reaction pathway on the triplet state, validating a concerted photoextrusion of a nitrogen molecule and subsequent intramolecular proton transfer. uc.pt This demonstrates the capability of computational methods to provide a detailed, step-by-step understanding of the reaction dynamics of tetrazole derivatives.
Calculation of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Theoretical calculations of spectroscopic parameters provide valuable insights into the molecular structure and electronic transitions of a compound. These calculations are typically performed using methods like DFT and its time-dependent extension (TD-DFT).
For related tetrazole compounds, researchers have successfully employed DFT to calculate ¹H and ¹³C NMR chemical shifts, which are then compared with experimental data to confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such calculations. Similarly, TD-DFT is utilized to compute the electronic absorption spectra (UV-Vis), providing information on excitation energies, oscillator strengths, and the nature of electronic transitions, such as π → π* or n → π* transitions. However, specific calculated NMR and UV-Vis data for this compound are not present in the surveyed literature.
Investigation of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties of molecules is a significant area of research due to their potential applications in optoelectronic technologies. Computational chemistry plays a crucial role in predicting the NLO behavior of new materials. Key parameters such as the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are calculated to assess the NLO response of a molecule.
Theoretical studies on various organic molecules, including heterocyclic compounds, have demonstrated that the presence of electron-donating and electron-accepting groups can enhance NLO properties. The this compound molecule possesses a phenyl ring substituted with a fluorine atom (an electron-withdrawing group) and a tetrazole ring, which could potentially lead to interesting NLO characteristics. However, without specific computational studies on this compound, its NLO properties, including calculated values for polarizability and hyperpolarizability, remain uncharacterized in the scientific literature.
Reactivity and Mechanistic Studies of 1 4 Fluorophenyl 1h 1,2,3,4 Tetrazole
Photochemical Transformations and Degradation Pathways
The photochemistry of aryl-substituted tetrazoles is a field of significant interest, as these reactions can provide pathways to highly reactive intermediates and novel molecular structures. nih.gov Photolysis of these compounds typically initiates cleavage of the tetrazole ring, leading to a variety of degradation products depending on the reaction conditions and the molecular structure. nih.govrsc.org
The primary photochemical event for 1-aryl-1H-tetrazoles upon UV irradiation is the extrusion of a molecule of nitrogen (N₂). rsc.org This process is a common fragmentation pathway for many nitrogen-rich heterocyclic compounds. nih.gov The photoextrusion of N₂ from 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole is expected to generate a highly reactive, transient species known as a nitrile imine. Specifically, the photolysis would yield N-(4-fluorophenyl)-C-nitrile imine. This intermediate is a 1,3-dipole and is central to the subsequent chemical transformations that occur. rsc.org Studies on various aryl tetrazoles confirm that the formation of a nitrile imine intermediate is a key step following photolytic cleavage. rsc.org
The general mechanism can be depicted as follows:
Step 1: Photoexcitation The this compound molecule absorbs a photon, promoting it to an electronically excited state.
Step 2: Nitrogen Extrusion The excited molecule undergoes rapid cleavage of the tetrazole ring, releasing a stable molecule of dinitrogen (N₂). This is a thermodynamically favorable process due to the high stability of N₂.
Step 3: Formation of Nitrile Imine The remaining fragments rearrange to form the N-(4-fluorophenyl)-C-nitrile imine intermediate.
Once formed, the N-(4-fluorophenyl)-C-nitrile imine intermediate can undergo several reaction pathways. The specific products formed depend on the solvent, the presence of trapping agents, and the substituents on the aromatic ring. nih.gov
Intramolecular Rearrangement: In the absence of other reactants, the nitrile imine can undergo rearrangement. For some substituted tetrazoles, this can lead to the formation of carbodiimides or other stable heterocyclic systems. researchgate.net
Solvent Trapping: In nucleophilic solvents like alcohols, the nitrile imine can be trapped to form new products.
1,3-Dipolar Cycloaddition: The nitrile imine, as a 1,3-dipole, can react with various dipolarophiles (such as alkenes or alkynes) in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like pyrazolines or pyrazoles. rsc.org This reactivity makes aryl tetrazoles useful as "photo-click" reagents in materials science and bioconjugation. rsc.org
While specific experimental studies on the photoproducts of this compound are not detailed in the available literature, the pathways described are the well-established and expected photochemical behavior for this class of compounds. nih.govrsc.org
Thermal Decomposition Studies and Stability Analysis
The thermal stability of tetrazole derivatives is a critical parameter, particularly for their application as high-energy materials. researchgate.net Thermal analysis of 1-aryl-1H-tetrazoles reveals that they undergo exothermic decomposition at elevated temperatures. researchgate.netgazi.edu.trkent.edu.tr
A comprehensive study on the thermal behavior of several 1-phenyl-1H-tetrazole derivatives, including the structurally similar 1-(4-chlorophenyl)-1H-tetrazole, provides significant insight into the expected stability and decomposition mechanism of the 4-fluoro analog. researchgate.net The primary decomposition pathway for these compounds involves the cleavage of the tetrazole ring to release molecular nitrogen and form the corresponding aryl isonitrile. researchgate.net
The decomposition process is highly exothermic, a characteristic feature of nitrogen-rich compounds. maxapress.com Thermogravimetric (TG) and Differential Thermal Analysis (DTA) show a sharp mass loss corresponding to the loss of N₂ within a narrow temperature range. researchgate.net For 1-phenyl-1H-tetrazole and its substituted derivatives, this decomposition typically occurs between 190°C and 240°C. researchgate.net
The proposed mechanism for the thermal decomposition is a unimolecular process:
Thermal Activation: The molecule absorbs sufficient thermal energy to overcome the activation barrier for ring cleavage.
Ring Cleavage and N₂ Extrusion: The tetrazole ring breaks, releasing a molecule of N₂.
Isonitrile Formation: The remaining fragment, a C-aryl-nitrile imine-like species, rearranges to the more stable aryl isonitrile (Ar-N≡C).
| Compound | DTA Peak (°C) | Mass Loss (Experimental %) | Mass Loss (Theoretical for N₂) | Decomposition Enthalpy (ΔH_dec, J/g) |
|---|---|---|---|---|
| 1-phenyl-1H-tetrazole | 236 | 20.1 | 19.2 | -1389 |
| 1-(2-chlorophenyl)-1H-tetrazole | 218 | 15.4 | 15.5 | -1025 |
| 1-(4-chlorophenyl)-1H-tetrazole | 213 | 15.2 | 15.5 | -1049 |
| 1-(4-methoxyphenyl)-1H-tetrazole | 208 | 15.8 | 15.9 | -1135 |
Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring
The aromatic tetrazole ring is generally resistant to classical electrophilic and nucleophilic substitution reactions. Its electron-deficient nature, resulting from the presence of four electronegative nitrogen atoms, deactivates the ring towards attack by electrophiles.
Electrophilic Substitution: Direct electrophilic substitution on the carbon atom of the tetrazole ring is not a common reaction pathway. The π-electron system is less susceptible to attack compared to carbocyclic aromatic rings like benzene (B151609).
Nucleophilic Substitution: Nucleophilic substitution on the tetrazole ring typically requires the presence of a good leaving group at the C5 position, which is absent in this compound. However, under forcing conditions with strong nucleophiles, the tetrazole ring can be susceptible to nucleophilic attack that leads to ring cleavage. For instance, studies on 1-(4-nitrophenyl)-1H-tetrazole have shown that the tetrazole ring can cleave under strongly basic conditions faster than a σH-adduct can form on the nitro-activated phenyl ring. thieme-connect.com This suggests that the tetrazole ring itself can act as an electrophilic site under certain circumstances, although this often leads to decomposition rather than simple substitution.
Another potential reaction is the deprotonation of the C5-hydrogen. Although this C-H bond is not highly acidic, strong bases like organolithium reagents can deprotonate the C5 position of N-protected tetrazoles, creating a nucleophilic carbon center that can then react with various electrophiles. organic-chemistry.org This allows for the functionalization of the C5 position, which is technically an electrophilic substitution on the pre-formed carbanion.
Cycloaddition Reactions Involving the Tetrazole Moiety
The intact 1-aryl-1H-tetrazole ring is generally not a reactive participant in cycloaddition reactions due to its aromatic stability. The most relevant process related to cycloaddition is the reverse reaction of its formation, known as a retro-[3+2] cycloaddition or cycloreversion. organic-chemistry.orgnih.gov
Retro-[3+2] Cycloaddition: This process involves the fragmentation of the tetrazole ring into an azide and a nitrile. For this compound, this thermal or photochemical decomposition would yield an aryl azide and a nitrile. However, the more commonly observed decomposition pathway under thermal and photochemical conditions is the loss of N₂ to form a nitrile imine, as discussed previously. rsc.orgresearchgate.net
Cycloaddition of Photochemically Generated Intermediates: While the tetrazole ring itself is unreactive, the nitrile imine intermediate formed during photolysis is a potent 1,3-dipole. This intermediate readily undergoes [3+2] cycloaddition reactions with a wide range of molecules containing double or triple bonds (dipolarophiles). rsc.org This reaction is highly efficient and forms the basis of "nitrile imine-mediated tetrazole-ene cycloaddition" (NITEC), a powerful tool for chemical ligation. rsc.org Therefore, while this compound does not directly participate in cycloadditions, it serves as a stable photochemical precursor to a reactive intermediate that does.
Kinetics and Thermodynamics of Reactions
Quantitative kinetic and thermodynamic data for the reactions of this compound are not extensively reported. However, data from related compounds can be used to estimate the energetic parameters involved in its transformations.
Thermodynamics of Decomposition: The thermal decomposition of 1-aryl-1H-tetrazoles is a highly exothermic process, as indicated by the large negative enthalpies of decomposition (ΔH_dec). researchgate.net This reflects the high positive enthalpy of formation of the tetrazole ring and the thermodynamic stability of the N₂ product. The data in Table 5.2.1 show that the decomposition of 1-(4-chlorophenyl)-1H-tetrazole releases 1049 J/g. researchgate.net The value for the 4-fluoro analog is expected to be of a similar magnitude. These thermodynamic values are crucial for assessing the potential of these compounds as energetic materials. maxapress.com
Kinetics of Decomposition: The kinetics of thermal decomposition for the parent, unsubstituted tetrazole have been studied theoretically, with a calculated effective activation energy of 36.2 kcal/mol for thermolysis. acs.org This relatively high activation energy is consistent with the observed stability of the tetrazole ring at ambient temperatures. The decomposition rates are highly temperature-dependent, becoming rapid only at temperatures exceeding ~200°C. researchgate.net While specific rate constants for this compound have not been determined, the kinetic stability is expected to be comparable to other 1-aryl-1H-tetrazoles.
| Compound | Decomposition Enthalpy (ΔH_dec, J/g) | Decomposition Enthalpy (ΔH_dec, kJ/mol) |
|---|---|---|
| 1-phenyl-1H-tetrazole | -1389 | -203.0 |
| 1-(4-chlorophenyl)-1H-tetrazole | -1049 | -189.4 |
| 1-(4-methoxyphenyl)-1H-tetrazole | -1135 | -199.9 |
Advanced Applications of 1 4 Fluorophenyl 1h 1,2,3,4 Tetrazole in Non Biological Fields
Coordination Chemistry and Ligand Design
In the realm of coordination chemistry, the tetrazole moiety serves as a versatile ligand. The deprotonated form, a tetrazolate anion, can coordinate to metal centers through one or more of its four nitrogen atoms, acting as a monodentate or a polydentate bridging ligand. This versatility allows for the construction of diverse coordination compounds, from simple metal complexes to intricate multi-dimensional metal-organic frameworks (MOFs). unimi.it The presence of the 4-fluorophenyl group at the N1 position of the tetrazole ring in 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole influences the electronic properties and steric profile of the ligand, which in turn affects the structure and properties of the resulting metal complexes.
Synthesis and Structural Characterization of Metal Complexes (e.g., Cadmium(II) Complexes)
The ability of tetrazole derivatives to form stable complexes with various metals has been a subject of significant research. A notable example involves the complexation of a closely related derivative, 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione, with cadmium(II). researchgate.net In this case, the ligand coordinates to the cadmium(II) ion to form a polymeric chain structure with the composition [(C7H4N4FS)2Cd]n. researchgate.net
The synthesis involves the reaction of the tetrazole derivative with a cadmium salt. X-ray diffraction studies reveal that upon complexation, the ligand, which exists in the thione form as a free molecule, converts to its thiol tautomer. The cadmium(II) atom is coordinated by two nitrogen atoms and two sulfur atoms from four different ligands, resulting in a distorted tetrahedral geometry. These coordinated units then link to form infinite one-dimensional chains. researchgate.net These chains are further organized into layers within the crystal structure, stabilized by intermolecular fluorine-fluorine and π-π stacking interactions. researchgate.net
Table 1: Selected Crystallographic Data for the Cadmium(II) Complex of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione
| Parameter | Value |
|---|---|
| Chemical Formula | [(C7H4N4FS)2Cd]n |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Coordination Geometry | Distorted Tetrahedron |
| Ligand Tautomer | Thiol form |
| Structure Type | 1D Polymeric Chain |
Data sourced from single-crystal X-ray diffraction studies. researchgate.net
Role as a Polydentate Ligand in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Tetrazole-based ligands are highly valued in the design of MOFs due to their high nitrogen content and their ability to act as multidentate linkers, connecting multiple metal centers to form robust 2D or 3D networks. unimi.itrsc.org The deprotonated form of a tetrazole can utilize up to four of its nitrogen atoms to bridge metal atoms, leading to diverse and stable framework topologies. unimi.it
While specific research on the use of this compound in MOF synthesis is an emerging area, its structural features make it a promising candidate. As a derivative of 1H-tetrazole, it can be deprotonated to form the corresponding tetrazolate anion. This anion possesses several potential coordination sites (the N2, N3, and N4 atoms), enabling it to act as a polydentate ligand. researchgate.net This multi-denticity is crucial for building the extended networks characteristic of MOFs. The 4-fluorophenyl substituent can also play a role in the final structure, influencing the packing of the framework through intermolecular interactions like hydrogen bonds or π-π stacking, and modifying the chemical environment within the pores of the MOF. The development of nitrogen-rich energetic MOFs is an area of active research, with tetrazole-based linkers being key components due to the high positive heats of formation they impart to the resulting framework. at.uanih.gov
Ligand Field Theory and Electronic Properties of Coordinated Compounds
The electronic properties of coordination compounds are best described by Ligand Field Theory (LFT), an application of molecular orbital theory to transition metal complexes. wikipedia.org LFT considers the interactions between the metal's valence orbitals (d, s, and p) and the orbitals of the coordinating ligands. When a ligand like this compound coordinates to a transition metal ion, its lone-pair electrons on the nitrogen atoms form sigma (σ) bonds with the metal's orbitals. wikipedia.org
These interactions cause the metal's five degenerate d-orbitals to split into two or more energy levels. The magnitude of this splitting (Δ) is determined by the geometry of the complex and the nature of the ligand. The nitrogen atoms of the tetrazole ring are typically strong σ-donors, which leads to a significant energy splitting. The resulting d-orbital splitting diagram dictates the electronic properties of the complex, including its color, magnetic behavior (paramagnetic or diamagnetic), and reactivity. libretexts.org For instance, a large splitting energy can lead to a low-spin electron configuration, where electrons pair up in the lower energy d-orbitals. The electronic properties of the complex can be further fine-tuned by the π-interactions between the metal d-orbitals and the π-system of the aromatic tetrazole ring.
Materials Science and Engineering
The unique chemical structure of this compound, characterized by a high-nitrogen heterocyclic ring attached to a fluorinated phenyl group, makes it a molecule of interest in materials science. Its potential applications range from energetic materials to components in advanced electronic devices.
Exploration as High-Nitrogen Energetic Materials Precursors
High-nitrogen compounds are a class of energetic materials that release a large amount of energy upon decomposition, primarily forming the highly stable dinitrogen molecule (N2). nih.gov The tetrazole ring is an ideal building block for such materials because it possesses the highest nitrogen content among all stable azole heterocycles. nih.gov This high nitrogen content, combined with the inherent strain of the ring, results in a high positive enthalpy of formation.
Table 2: Properties of the Tetrazole Ring Relevant to Energetic Materials
| Property | Description | Significance |
|---|---|---|
| Nitrogen Content | 80% by mass for the parent C-H-N tetrazole ring | A higher nitrogen content generally correlates with higher energy density and the production of environmentally benign N2 gas. nih.gov |
| Enthalpy of Formation | Highly positive | Contributes significantly to the energy released upon decomposition. |
| Thermal Stability | Good, due to aromaticity | A crucial factor for the safety and handling of energetic materials. mdpi.com |
| Decomposition Products | Primarily N2 gas | The formation of the very stable N2 triple bond is the main driving force for the energy release. |
The incorporation of a tetrazole moiety into a molecule is a well-established strategy for designing new energetic materials. frontiersin.org this compound can be considered a precursor or a scaffold for more complex energetic compounds. The tetrazole unit provides the necessary high heat of formation and nitrogen content, while the phenyl group can be further functionalized with explosophoric groups (such as nitro or azido groups) to enhance detonation performance. The development of energetic metal-organic frameworks (E-MOFs) also relies heavily on nitrogen-rich ligands, and tetrazoles are frequently used for this purpose to create materials with both high energy and improved stability. nih.gov
Applications in Organic Electronics (e.g., Electron-Transport and Hole-Blocking Properties)
Organic electronics is a field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices depends critically on the electronic properties of the organic materials used, particularly the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Materials designed for electron-transporting layers (ETLs) or hole-blocking layers (HBLs) in these devices require specific energy level alignments. While the application of this compound in this field is not yet widely explored, its molecular structure contains features that are relevant to the design of such materials. The electron-rich, five-membered tetrazole ring is an electron-withdrawing group, which can help to lower the LUMO energy level of the molecule. A low-lying LUMO is a desirable characteristic for efficient electron injection and transport. The attached 4-fluorophenyl group can also be modified to further tune the HOMO and LUMO energy levels and influence the material's charge transport properties and morphological stability in thin films. Theoretical modeling, such as Transition Density Matrix (TDM) analysis, is a tool used to understand the charge excitation and electron-hole dynamics in such molecules, which is fundamental to evaluating their potential in optoelectronic applications. nih.gov
Potential in Optical Waveguide Behavior and Data Storage Devices
While direct studies on the optical waveguide properties of this compound are not extensively documented, the broader class of organic crystalline materials has shown significant promise in this area. One-dimensional organic crystals, in particular, are being investigated as crucial components in miniaturized integrated photonics. organic-chemistry.org These structures can function as optical waveguides, which are essential for developing devices like multichannel signal converters, sensitive detectors, and optical logic gates. organic-chemistry.org
Research on related heterocyclic compounds, such as 4-aryl-4H-1,2,4-triazoles, has demonstrated that their supramolecular structures can act as optical waveguides that propagate photoluminescence. acs.org The ability of organic molecules to self-assemble into well-defined crystalline structures is key to their waveguiding properties. organic-chemistry.org For this compound, its planar phenyl and tetrazole rings could facilitate π-π stacking interactions, leading to the formation of one-dimensional crystalline structures suitable for light guiding.
The incorporation of fluorine atoms can also influence the intermolecular interactions and crystalline packing, which in turn affects the optical properties. The potential for this compound in data storage devices would likely stem from these optical properties, possibly in areas like holographic data storage or as a component in photoswitchable materials, although this remains a speculative area of research. The development of flexible polymer planar optical waveguides further highlights the move towards using organic materials in innovative photonic structures. acs.org
Integration into Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)
The application of tetrazole derivatives in organic light-emitting diodes (OLEDs) is an area of growing interest. Tetrazoles are recognized as a significant class of heterocyclic compounds with wide-ranging applications in materials science. researchgate.net While specific research on the integration of this compound into OLEDs is limited, the properties of related compounds provide insights into its potential.
In the architecture of OLEDs, particularly phosphorescent OLEDs (PHOLEDs), host materials play a crucial role in device efficiency and stability. These materials are often functionalized to tune their electronic properties, such as triplet energies and charge injection/transporting behavior. nih.gov Phenyl-tetrazole derivatives, due to their electronic characteristics, could potentially serve as components in the emissive layer or as host materials.
The performance of OLEDs is highly dependent on the molecular design of the organic materials used. For instance, carbazole-π-imidazole derivatives have been synthesized as bipolar blue-emitting materials for non-doped deep-blue OLEDs. acs.org Similarly, the electronic properties of this compound, influenced by the electron-withdrawing nature of the fluorophenyl group, could be tailored for specific roles within an OLED device. The development of multifunctional materials, which can act as emitters and charge transporters, is a key strategy in advancing OLED technology. nih.gov
The following table summarizes the key components and performance metrics of various OLEDs based on different organic derivatives, illustrating the context in which a compound like this compound might be developed and evaluated.
| Emitting Material/Host | Device Type | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates |
|---|---|---|---|---|---|
| BCzB-PPI | Non-doped OLED | 4.43 | 11,364 | Deep-Blue | (0.157, 0.080) acs.org |
| 2PTZ-OXD | OLED | 4.0 | - | Blue | - scielo.br |
| Cz4FS (as emitter) | Fluorescent OLED | 4.2 | 3,600 | - | - taylorandfrancis.com |
| Cz4FS (in exciplex) | OLED | 5.3 | 25,000 | - | - taylorandfrancis.com |
| Ir(ppy)3 in CBP | PHOLED | - | - | Green | (0.25, 0.60) nih.gov |
Catalysis and Organocatalysis
The tetrazole moiety is not only a component of functional materials but also has potential applications in the field of catalysis. The unique electronic structure of the tetrazole ring can be harnessed to influence chemical reactions.
Role as Catalyst or Co-catalyst in Organic Reactions
While there is no direct evidence of this compound itself being used as a catalyst, tetrazole derivatives have been incorporated into organocatalysts. For example, tetrazole derivatives of proline have been synthesized and shown to be effective organocatalysts for asymmetric Mannich, nitro-Michael, and aldol reactions, often providing superior results to proline itself. nih.gov In these cases, the tetrazole ring modifies the electronic properties and acidity of the catalyst, enhancing its activity and stereoselectivity.
The potential for this compound to act as a catalyst or co-catalyst would likely depend on its ability to participate in hydrogen bonding or to act as a weak Lewis base through its nitrogen atoms. The electron-withdrawing 4-fluorophenyl group would influence the acidity of the N-H proton in the tetrazole ring (in its tautomeric form) and the basicity of the nitrogen atoms. These properties could be exploited in reactions where proton transfer or weak coordination is a key step. For instance, in the synthesis of other tetrazoles, various catalysts are employed to facilitate the [3+2] cycloaddition of nitriles and azides, highlighting the importance of catalysis in this area of chemistry. nih.gov
Development of Heterogeneous Catalysts Incorporating Tetrazole Scaffolds
The development of heterogeneous catalysts is a major goal in green chemistry, as it simplifies catalyst recovery and reuse. While there are no specific reports on heterogeneous catalysts derived from this compound, the general strategy involves immobilizing a catalytically active species onto a solid support.
Tetrazole derivatives can be incorporated into such catalysts. For example, a novel ecofriendly heterogeneous nanocatalyst containing a Schiff base coordinated Cu(II) complex attached to Fe3O4@SiO2 nanoparticles has been used for the synthesis of tetrazole derivatives. In this context, a molecule like this compound could potentially be functionalized and then grafted onto a support material like silica, polymers, or magnetic nanoparticles.
The advantages of such a heterogeneous catalyst would include ease of separation from the reaction mixture, potential for recycling and reuse, and improved stability. The catalytic activity would depend on the nature of the active sites created, which could involve the tetrazole ring itself or a metal center coordinated to the tetrazole. The use of nanomaterials as supports is particularly promising due to their high surface area-to-volume ratio, which can lead to highly efficient catalysts. nih.gov
Future Perspectives and Emerging Research Directions for 1 4 Fluorophenyl 1h 1,2,3,4 Tetrazole
Development of Novel and Efficient Synthetic Methodologies
The synthesis of tetrazole derivatives, including 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole, has traditionally relied on methods such as the [3+2] cycloaddition of azides with nitriles. scielo.br While effective, these methods can sometimes be hindered by the use of toxic reagents, harsh reaction conditions, or limited substrate scope. chalcogen.ro Future research is increasingly focused on the development of more efficient, sustainable, and versatile synthetic strategies.
A significant area of advancement is the application of multicomponent reactions (MCRs). MCRs offer a powerful tool for the synthesis of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. researchgate.netbeilstein-journals.org The development of novel MCRs that incorporate the 1-(4-fluorophenyl) motif could provide rapid access to a diverse library of this compound derivatives with a wide range of functional groups. This approach is particularly valuable in medicinal chemistry for the rapid generation of new chemical entities for biological screening. beilstein-journals.org
Furthermore, the exploration of novel catalytic systems is a key avenue for improving the synthesis of this compound. This includes the use of environmentally friendly and readily available catalysts to promote the cycloaddition reaction under milder conditions. scielo.brresearchgate.net The development of heterogeneous catalysts is also of great interest, as they can be easily separated from the reaction mixture and reused, contributing to more sustainable chemical processes. researchgate.net The application of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, also presents an opportunity to improve the safety, scalability, and efficiency of the synthesis of this compound.
| Synthetic Methodology | Potential Advantages |
| Multicomponent Reactions (MCRs) | Increased efficiency, diversity of derivatives, reduced waste. researchgate.netbeilstein-journals.org |
| Novel Catalytic Systems | Milder reaction conditions, use of environmentally friendly catalysts, improved yields. scielo.br |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification, greener processes. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
Application of Advanced Characterization Techniques (e.g., operando spectroscopy)
A deep understanding of the structure-property relationships of this compound and its derivatives is crucial for the design of new materials with tailored functionalities. While standard characterization techniques such as NMR, IR, and mass spectrometry provide valuable structural information, the application of more advanced techniques will be essential for future research. chalcogen.ro
Operando spectroscopy, which involves the characterization of materials under actual working conditions, is a particularly promising area. wikipedia.orgmdpi.com For example, if this compound is being investigated as a component in an electronic device, operando techniques could be used to monitor changes in its molecular structure and electronic properties while the device is in operation. This real-time information is invaluable for understanding degradation mechanisms and for the rational design of more robust materials. youtube.com
Other advanced characterization techniques that could provide significant insights include single-crystal X-ray diffraction for the precise determination of molecular geometry and intermolecular interactions. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to provide a deeper understanding of the electronic structure and reactivity of the molecule. researchgate.neticm.edu.pl
| Characterization Technique | Potential Insights |
| Operando Spectroscopy | Real-time monitoring of structural and electronic changes under working conditions. wikipedia.orgmdpi.com |
| Single-Crystal X-ray Diffraction | Precise determination of molecular structure and packing in the solid state. researchgate.net |
| Density Functional Theory (DFT) | Understanding of electronic structure, reactivity, and spectroscopic properties. researchgate.neticm.edu.pl |
| Advanced Mass Spectrometry | Detailed fragmentation analysis for structural elucidation. |
Exploration of Expanded Applications in Emerging Materials Technologies
The unique properties of the tetrazole ring, such as its high nitrogen content, aromaticity, and ability to act as a bioisostere for carboxylic acids, make it an attractive building block for a variety of materials. nih.govnih.gov While this compound and its derivatives have been explored in medicinal chemistry, there is significant potential for their application in emerging materials technologies. nih.govnih.gov
One promising area is in the development of energetic materials. nih.gov The high nitrogen content of the tetrazole ring can lead to a large release of energy upon decomposition, making these compounds of interest for applications such as propellants and explosives. nih.gov The introduction of the fluorophenyl group can further modulate the energetic properties and stability of the material.
Another area of potential application is in the field of optoelectronics. The conjugated π-system of the phenyl and tetrazole rings suggests that derivatives of this compound could possess interesting photophysical properties. By modifying the substituents on the phenyl ring, it may be possible to tune the absorption and emission properties of these compounds for applications in organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy.
Furthermore, the ability of the tetrazole ring to coordinate with metal ions opens up possibilities for the design of novel metal-organic frameworks (MOFs). scispace.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The use of this compound as a linker in MOFs could lead to new materials with unique structures and properties.
| Emerging Application Area | Rationale |
| Energetic Materials | High nitrogen content of the tetrazole ring. nih.gov |
| Optoelectronics | Conjugated π-system of the phenyl and tetrazole rings. |
| Metal-Organic Frameworks (MOFs) | Coordinating ability of the tetrazole ring with metal ions. scispace.com |
| Advanced Polymers | Incorporation into polymer backbones for enhanced thermal stability and other properties. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, from the design of new molecules to the prediction of their properties and the planning of their synthesis. springernature.comnih.gov For this compound, these computational tools offer a powerful approach to accelerate the discovery and development of new derivatives with desired functionalities.
Machine learning models can be trained on existing data to predict the properties of new, unsynthesized compounds. core.ac.uk For example, a model could be developed to predict the biological activity, energetic properties, or optoelectronic characteristics of novel this compound derivatives based on their molecular structure. This in silico screening can significantly reduce the time and resources required for experimental studies by prioritizing the most promising candidates for synthesis and testing. youtube.com
Furthermore, generative AI models can be used to design entirely new molecules with specific target properties. springernature.com By providing the model with a set of desired parameters, it can generate novel chemical structures that are likely to possess those properties. This approach can help to explore a much larger chemical space than is possible with traditional methods and can lead to the discovery of truly innovative compounds.
| AI/ML Application | Potential Impact |
| Property Prediction | Accelerated screening of virtual libraries for desired properties. core.ac.uk |
| Generative Molecular Design | De novo design of novel derivatives with tailored functionalities. springernature.com |
| Retrosynthetic Analysis | Automated planning of efficient and sustainable synthetic routes. nih.gov |
| Data Mining of Chemical Literature | Uncovering hidden relationships and insights from existing research. |
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole, and what are their limitations?
The compound is typically synthesized via [2+3] cycloaddition between 4-fluorophenyl azide and nitriles, followed by acid-catalyzed cyclization. Key challenges include regioselectivity (avoiding 1,5-disubstituted tetrazole byproducts) and purification due to the compound’s sensitivity to moisture. Reaction optimization often requires anhydrous conditions and catalysts like ZnBr₂ or NH₄Cl to improve yield . Purity validation via HPLC (using C18 columns with acetonitrile/water gradients) is critical, as residual solvents or unreacted azides can interfere with downstream applications .
Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this tetrazole derivative?
- ¹H/¹³C NMR : The fluorine atom induces deshielding of adjacent protons, with distinct splitting patterns observed for the fluorophenyl group (e.g., para-substitution leads to a singlet for aromatic protons). The tetrazole ring protons resonate at δ 8.5–9.5 ppm .
- IR : The tetrazole ring exhibits a strong absorption band near 780–800 cm⁻¹ (C–N stretching), while the C–F stretch appears at ~1220 cm⁻¹ .
- MS : ESI-MS typically shows [M+H]⁺ peaks with fragmentation patterns dominated by loss of N₂ from the tetrazole ring .
Q. What are the primary applications of this compound in medicinal chemistry?
this compound serves as a bioisostere for carboxylic acids due to its metabolic stability and similar pKa (~4.5–5.0). It is widely used in drug design for:
- Kinase inhibitors : The fluorophenyl group enhances lipophilicity for membrane penetration, while the tetrazole acts as a zinc-binding moiety .
- Antimicrobial agents : Structural analogs have shown activity against Gram-positive bacteria via disruption of cell-wall synthesis .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in tautomeric forms of this tetrazole?
Single-crystal X-ray diffraction (using SHELX programs) reveals that the 1H-tautomer predominates in the solid state, with N1–H···N hydrogen bonding stabilizing the structure. Discrepancies between computational models (e.g., DFT-predicted tautomers) and experimental data highlight the need for high-resolution (<1.0 Å) structures to validate electronic effects of the fluorophenyl group .
Q. What experimental strategies mitigate thermal instability during high-temperature reactions involving this compound?
Thermal gravimetric analysis (TGA) shows decomposition onset at ~250°C, with exothermic degradation releasing N₂ gas. To prevent decomposition:
- Use inert atmospheres (N₂/Ar) and avoid prolonged heating above 200°C.
- Stabilize the tetrazole ring via coordination with transition metals (e.g., Zn²⁺ or Cu²⁺) during catalytic reactions .
Q. How can computational methods (DFT, MD) predict biological interactions of 1-(4-fluorophenyl)-1H-tetrazole derivatives?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for ligand-receptor interactions. The fluorine atom’s electron-withdrawing effect increases the tetrazole’s acidity, enhancing binding to basic residues in enzyme active sites .
- Molecular Dynamics (MD) : Simulates membrane permeability by modeling logP values (~2.1–2.5) and solvation free energies. The fluorophenyl group reduces hydration, favoring passive diffusion .
Q. What analytical approaches address discrepancies in reported biological activity data across studies?
Contradictions in IC₅₀ values (e.g., kinase inhibition assays) often arise from:
- Buffer conditions : Tetrazole protonation states (pH-dependent) affect binding affinity. Use buffers like HEPES (pH 7.4) for consistency.
- Assay interference : The compound’s UV absorbance at 260 nm may skew colorimetric readings. Validate via orthogonal methods (e.g., SPR or ITC) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
